

# "Comparative study of all-atom vs. coarse-grained simulations of viral entry"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## A Tale of Two Scales: All-Atom vs. Coarse-Grained Simulations of Viral Entry

A deep dive into the computational microscopy of viral infection, this guide offers a comparative analysis of all-atom and coarse-grained simulation methodologies for studying the critical process of viral entry. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the strengths, limitations, and practical applications of each approach, supported by experimental data and detailed protocols.

The grand spectacle of a virus infiltrating a host cell is a drama that unfolds at the nanoscale. To unravel the intricate molecular choreography of this process, computational scientists employ powerful simulation techniques. Two prominent approaches, all-atom (AA) and coarse-grained (CG) simulations, offer distinct yet complementary perspectives. All-atom simulations provide a high-fidelity, atom-by-atom view of molecular interactions, while coarse-grained models sacrifice atomic detail for the ability to simulate larger systems over longer timescales. This guide dissects these two methodologies, offering a clear comparison to aid researchers in selecting the optimal approach for their scientific inquiries.

## At a Glance: All-Atom vs. Coarse-Grained Simulations

Feature	All-Atom (AA) Simulations	Coarse-Grained (CG) Simulations
Level of Detail	Explicit representation of every atom.	Groups of atoms are represented as single "beads".
System Size	Typically up to millions of atoms (e.g., ~64 million for HIV-1 capsid). <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	Can simulate much larger systems, including entire virions (e.g., ~160 million atoms for influenza A virion envelope).
Timescale	Nanoseconds (ns) to microseconds ( $\mu$ s). <a href="#">[1]</a> <a href="#">[5]</a>	Microseconds ( $\mu$ s) to milliseconds (ms).
Computational Cost	Very high, requiring supercomputing resources.	Significantly lower, enabling longer simulations on standard clusters.
Strengths	High accuracy in capturing detailed molecular interactions, such as hydrogen bonds and electrostatic interactions, crucial for drug design and understanding mutation effects.	Ability to model large-scale conformational changes, membrane fusion, and viral assembly over biologically relevant timescales.
Limitations	Limited by system size and timescale, making it challenging to simulate complete viral entry events. <a href="#">[5]</a>	Loss of atomic detail can obscure the role of specific atomic interactions and may require careful parameterization.
Typical Use Cases	<ul style="list-style-type: none"><li>- Detailed analysis of virus-receptor binding interfaces.</li><li>- Elucidating the mechanism of action of antiviral drugs.</li><li>- Studying the initial stages of membrane fusion.</li></ul>	<ul style="list-style-type: none"><li>- Simulating the entire process of viral entry, including membrane fusion and capsid penetration.</li><li>- Investigating the self-assembly of viral capsids.</li><li>- Modeling the budding of new virions from the host cell.</li></ul>

## In-Depth Comparison

### All-Atom (AA) Simulations: The High-Resolution Lens

All-atom molecular dynamics (MD) simulations represent the gold standard for computational structural biology, providing a chemically accurate depiction of biomolecular systems.<sup>[6]</sup> By treating each atom as an individual particle with defined properties, AA simulations can capture the subtle nuances of molecular interactions that govern biological processes.

For viral entry, AA simulations are invaluable for studying the initial contact between the virus and the host cell. They can provide detailed insights into the binding affinity between viral glycoproteins and host cell receptors, the role of specific amino acid residues in this interaction, and the conformational changes that occur upon binding. This level of detail is critical for the rational design of antiviral drugs that target these interactions.

However, the high computational cost of AA simulations restricts their application to relatively small systems and short timescales. While simulations of entire viral capsids have been achieved, these are monumental undertakings that require extensive supercomputing resources.<sup>[1][2][3][4]</sup> Simulating the complete process of viral entry, which involves large-scale membrane remodeling and can occur over milliseconds, remains largely beyond the reach of current AA simulation capabilities.

### Coarse-Grained (CG) Simulations: The Wide-Angle View

Coarse-grained simulations offer a pragmatic solution to the limitations of AA models. By grouping multiple atoms into single interaction sites, or "beads," CG models dramatically reduce the number of particles in the system, thereby decreasing the computational cost.<sup>[7]</sup> This simplification allows for the simulation of much larger systems, such as entire virions within a patch of the host cell membrane, over biologically relevant timescales.

The MARTINI force field is a widely used CG model that has been successfully applied to a variety of biological systems, including viral membranes and proteins.<sup>[8][9]</sup> CG simulations using MARTINI can capture the large-scale conformational changes that are essential for viral entry, such as the fusion of the viral and host cell membranes and the subsequent release of the viral genome.

The trade-off for this increased efficiency is a loss of atomic detail. While CG models can provide valuable insights into the overall mechanism of viral entry, they may not be suitable for studying processes that depend on specific atomic interactions, such as the binding of a small molecule inhibitor.

## Experimental Protocols

### All-Atom Simulation of Virus-Receptor Binding (AMBER)

This protocol provides a general workflow for setting up and running an all-atom MD simulation of a viral protein in complex with its receptor using the AMBER software package.

- System Preparation:
  - Obtain the initial coordinates of the protein-receptor complex from the Protein Data Bank (PDB).
  - Use a molecular visualization program like Chimera to clean the PDB file, removing any unwanted molecules such as water and ligands from a previous experiment.
  - Separate the protein and receptor chains into individual PDB files.
  - Use the tleap module in AMBER to add missing hydrogen atoms and generate the topology and coordinate files for the protein and receptor.
- Solvation and Ionization:
  - Create a simulation box (e.g., a rectangular box with a minimum distance of 12 Å from the solute to the box edge).
  - Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
  - Add counter-ions (e.g., Na<sup>+</sup> or Cl<sup>-</sup>) to neutralize the system.
- Minimization and Equilibration:
  - Perform a series of energy minimization steps to remove any steric clashes. This typically involves an initial minimization of the water and ions with the protein and receptor

restrained, followed by minimization of the entire system.

- Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT) conditions.
- Equilibrate the system under constant pressure (NPT) conditions to allow the density of the system to relax.
- Production Run:
  - Run the production MD simulation for the desired length of time (typically hundreds of nanoseconds to microseconds).
  - Save the trajectory and energy data at regular intervals for subsequent analysis.
- Analysis:
  - Analyze the trajectory to study the dynamics of the protein-receptor interaction. This can include calculating the root-mean-square deviation (RMSD) to assess structural stability, analyzing hydrogen bond formation and breakage, and calculating the binding free energy using methods like MM/PBSA or MM/GBSA.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Coarse-Grained Simulation of Viral Membrane Fusion (GROMACS with MARTINI)

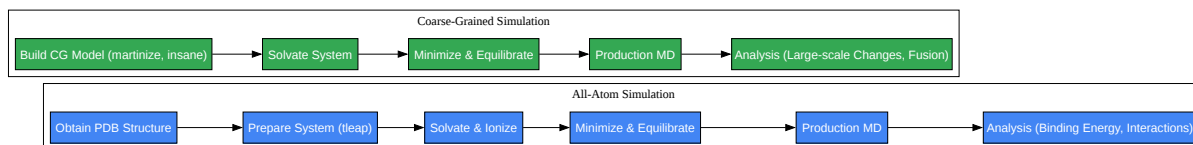
This protocol outlines the general steps for simulating viral membrane fusion using the GROMACS software package and the MARTINI coarse-grained force field.

- System Setup:
  - Obtain or build a coarse-grained model of the viral fusion protein and the host and viral membranes. The insane.py script is a useful tool for building complex membrane systems.
  - Use the martinize.py script to convert an atomistic protein structure to a MARTINI coarse-grained representation.[\[15\]](#)
  - Position the viral protein near the host membrane in a simulation box.

- Solvation and Topology:
  - Solvate the system with MARTINI water beads.
  - Generate the system topology file (.top) which defines the molecules, their connectivity, and the force field parameters.
- Minimization and Equilibration:
  - Perform energy minimization to relax the system.
  - Equilibrate the system in a stepwise manner, gradually releasing restraints on different parts of the system (e.g., first equilibrate the solvent, then the lipid tails, and finally the entire system). A typical equilibration protocol for CG systems might involve a 50 ns NPT simulation.[\[16\]](#)
- Production Run:
  - Run the production simulation for a sufficient time to observe the fusion event (typically on the order of microseconds).
  - Use a time step of 15-20 fs for MARTINI simulations.[\[16\]](#)[\[17\]](#)
- Analysis:
  - Visualize the trajectory to observe the fusion process, including stalk formation, hemifusion, and fusion pore opening.
  - Analyze lipid and protein dynamics to understand the molecular mechanism of fusion.

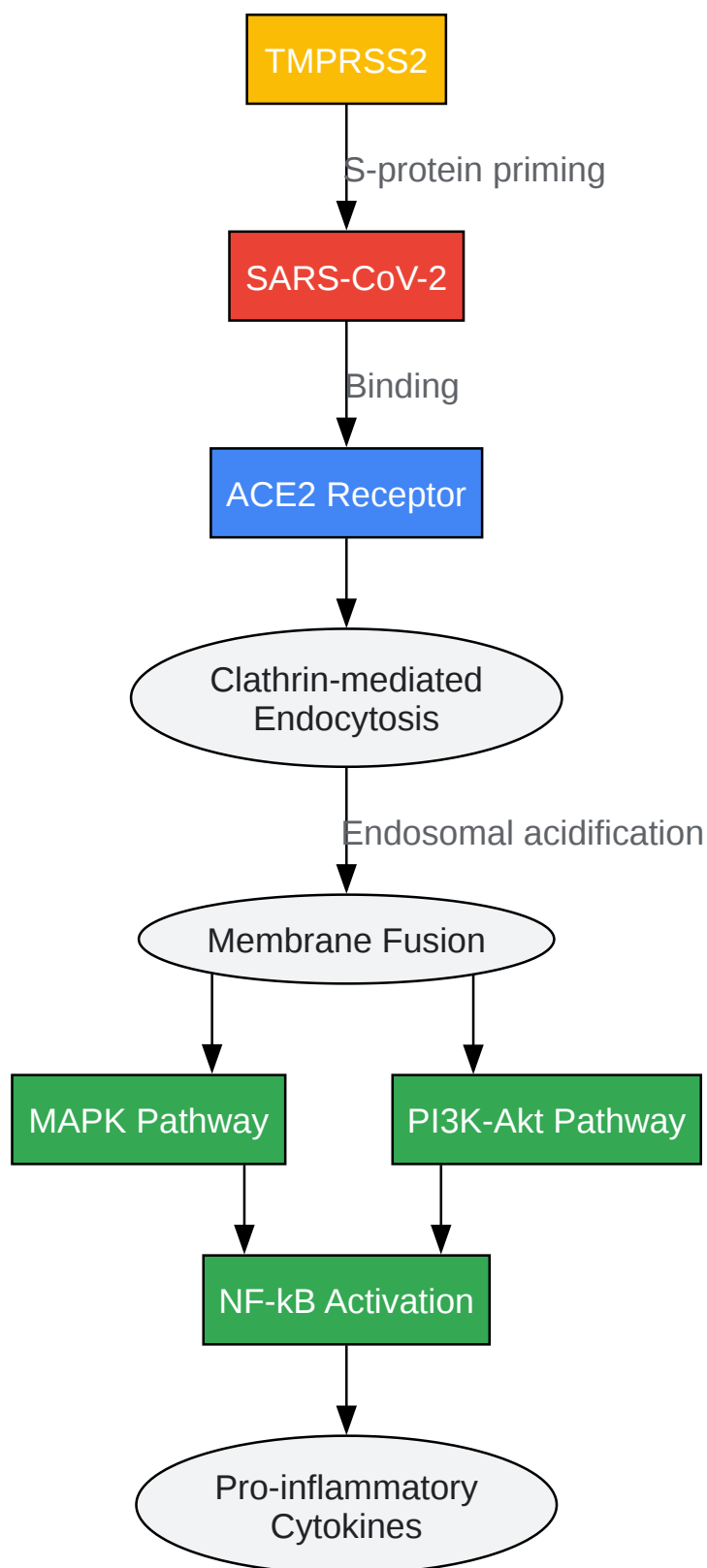
## Visualizing Viral Entry Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows involved in viral entry.

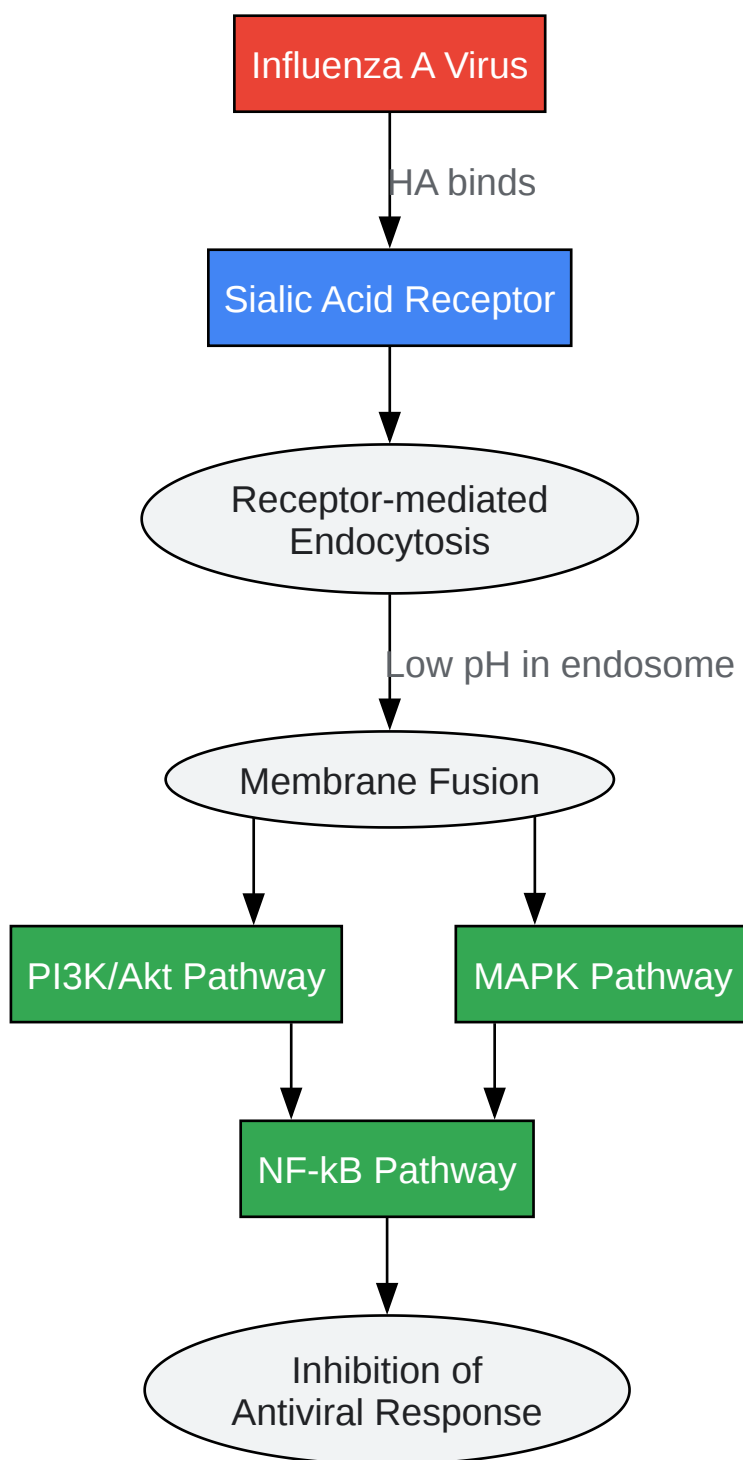


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A simplified workflow for all-atom and coarse-grained viral entry simulations.







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- To cite this document: BenchChem. ["Comparative study of all-atom vs. coarse-grained simulations of viral entry"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614746#comparative-study-of-all-atom-vs-coarse-grained-simulations-of-viral-entry]

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